molecular formula C8H11ClN2O2 B1413508 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride CAS No. 1949836-61-6

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride

Cat. No.: B1413508
CAS No.: 1949836-61-6
M. Wt: 202.64 g/mol
InChI Key: SWHVVLRRKSUSHQ-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1949836-61-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, interactions with sigma receptors, and applications in drug development.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • Appearance : White to beige powder
  • Melting Point : Not specified in available data

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. Specifically, a study evaluated the anti-inflammatory effects of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most active compound demonstrated an ED50 value of 3.5 mg/kg , indicating potent anti-inflammatory properties compared to other compounds in the series .

CompoundED50 (mg/kg)Activity Level
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5High
Other derivativesVariedModerate to Low

Sigma Receptor Interaction

The sigma receptors (sigma-1 and sigma-2) are implicated in various diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. A study reported that certain tetrahydroindazole derivatives displayed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while maintaining lower activity against sigma-1 receptors (< 5 M) . This selectivity is crucial for developing targeted therapies with fewer side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological activity:

  • Substituents on the Benzyl Group : Electron-donating and withdrawing groups were systematically varied to assess their impact on receptor binding.
  • Positioning of Functional Groups : Adding dibasic amines at the C5 position significantly improved both potency and selectivity for sigma receptors.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory potential of tetrahydroindazole derivatives, researchers noted that modifications to the aryl group could enhance efficacy against inflammation markers like COX enzymes. The study highlighted that compounds with specific electron-donating groups showed superior inhibition of COX-2 activity compared to standard drugs like indomethacin .

Case Study 2: Sigma Receptor Ligands

Another research effort focused on synthesizing new tetrahydroindazole-based ligands for sigma receptors. The results indicated that certain compounds could effectively differentiate between sigma receptor subtypes, providing a valuable tool for further research into their biological roles and therapeutic potentials .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVVLRRKSUSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
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4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
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Reactant of Route 5
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
Reactant of Route 6
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